Specific Scientific Field: Botany and Phytochemistry
Summary of the Application: Cascaroside A is used in chemotaxonomy, a branch of taxonomy that uses chemical constituents to classify and identify plants .
Methods of Application or Experimental Procedures: Chemotaxonomic studies often involve the extraction and analysis of plant constituents. In the case of cascaroside A, it is isolated from cascara sagrada (Rhamnus purshiana) and identified as a characteristic compound of the plant .
Results or Outcomes: The presence of cascaroside A in cascara sagrada (Rhamnus purshiana) helps in the chemotaxonomic classification of the plant. It serves as a chemical marker, aiding in the identification and classification of the plant .
Cascaroside A is a natural compound predominantly found in the bark of the Cascara Sagrada tree (Rhamnus purshiana). It is classified as a glycoside, specifically a type of anthraquinone glycoside, with the molecular formula C27H32O14. This compound is recognized for its purgative properties and is often utilized in herbal medicine for treating constipation. Cascaroside A is known to exert its effects by stimulating intestinal motility and increasing water secretion in the intestines, thereby facilitating bowel movements .
Cascaroside A exhibits several notable biological activities:
Cascaroside A has several applications:
Studies on the interactions of Cascaroside A with other compounds have highlighted several key points:
Cascaroside A shares structural and functional similarities with several other compounds. Here are some notable comparisons:
Compound | Structure Type | Primary Use | Unique Features |
---|---|---|---|
Cascaroside B | Glycoside | Laxative | Similar structure but different glycosidic linkage |
Aloe-emodin | Anthraquinone | Laxative/Antioxidant | Active metabolite derived from hydrolysis of Cascaroside A |
Senna glycosides | Glycosides | Laxative | Different source (Senna plant) but similar mechanism |
Cascaroside A stands out due to its specific extraction source and unique combination of biological activities, particularly its potent laxative effects compared to similar compounds.
Cascaroside A was first isolated in the mid-20th century during efforts to characterize the active constituents of cascara sagrada bark. Initial studies identified it as part of a mixture of cascarosides (A–F), with cascaroside A and B being diastereomers differing in the configuration at the C-10 position. The compound’s structure was confirmed through nuclear magnetic resonance (NMR) and mass spectrometry (MS), revealing its identity as 8-O-β-D-glucopyranosyl-barbaloin.
The International Union of Pure and Applied Chemistry (IUPAC) name for cascaroside A is (10S)-1-hydroxy-3-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10H-anthracen-9-one. It is classified as an anthraquinone diglucoside due to its two glucose units attached via glycosidic bonds. The CAS registry number 53823-08-8 uniquely identifies it in chemical databases.